N-Methyl-N-(2-pentyl)propargylamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
143347-01-7 |
|---|---|
Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylpentan-2-amine |
InChI |
InChI=1S/C9H17N/c1-5-7-9(3)10(4)8-6-2/h2,9H,5,7-8H2,1,3-4H3 |
InChI Key |
BSNWMBHBPLPDNI-UHFFFAOYSA-N |
SMILES |
CCCC(C)N(C)CC#C |
Canonical SMILES |
CCCC(C)N(C)CC#C |
Synonyms |
M-2-PP N-methyl-N-(2-pentyl)propargylamine |
Origin of Product |
United States |
Methodological Advances in the Synthesis of N Methyl N 2 Pentyl Propargylamine and Its Analogues
Conventional and Optimized Synthetic Pathways
Alkylation and Reductive Amination Protocols
Conventional methods for synthesizing propargylamines often involve the alkylation of amines with propargyl halides. nih.gov However, this approach can suffer from a lack of selectivity, leading to the formation of mixtures of mono- and di-alkylated products. masterorganicchemistry.com
A more controlled and widely used alternative is reductive amination. masterorganicchemistry.com This two-step process involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net For the synthesis of N-Methyl-N-(2-pentyl)propargylamine, this would typically involve the reaction of methylamine (B109427) with 2-pentanone to form an intermediate imine, followed by reaction with a propargylating agent and subsequent reduction. The use of specific reducing agents like sodium cyanoborohydride (NaBH3CN) allows for the selective reduction of the imine in the presence of the carbonyl starting material. masterorganicchemistry.com
Multicomponent Coupling Reactions (A3 and KA2)
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of propargylamines due to their high atom economy and operational simplicity. researchgate.net The most prominent of these are the A3 (aldehyde-alkyne-amine) and KA2 (ketone-alkyne-amine) coupling reactions. nih.govresearchgate.net
The A3 coupling reaction involves a one-pot reaction between an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal. nih.govmdpi.com This method provides direct access to a diverse range of propargylamines. nih.gov
The KA2 coupling reaction is a variation of the A3 coupling where a ketone is used instead of an aldehyde, leading to the formation of quaternary propargylamines. nih.govresearchgate.netacs.orgacs.org The synthesis of this compound and its analogues can be efficiently achieved through the KA2 coupling of 2-pentanone, methylamine, and propyne (B1212725). rsc.orgnih.gov Various catalytic systems have been developed to promote this transformation, offering high yields and accommodating a broad range of substrates. acs.org
Catalytic Systems in Propargylamine (B41283) Synthesis
Transition Metal-Catalyzed Methodologies
A variety of transition metals have been employed as catalysts in the synthesis of propargylamines, significantly enhancing the efficiency and scope of these reactions. rsc.orgacs.orgcapes.gov.br
Copper: Copper salts, such as CuCl, CuBr, and CuI, are among the most widely used catalysts for A3 and KA2 coupling reactions due to their low cost and high reactivity. nih.govrsc.org Copper nanoparticles and copper complexes supported on various materials have also been developed to facilitate catalyst recovery and reuse. rsc.org
Palladium: Palladium catalysts, such as Pd(OAc)2, have shown excellent activity in the synthesis of propargylamine derivatives. acs.orgcapes.gov.br
Gold and Silver: Gold and silver-based catalysts, including N-heterocyclic carbene (NHC) complexes of gold and silver, have been successfully used in A3 coupling reactions, often exhibiting high efficiency. mdpi.com
Iron: Iron catalysts are an attractive option due to their low cost and environmentally benign nature. researchgate.net
The general mechanism for these metal-catalyzed reactions involves the formation of a metal acetylide intermediate, which then adds to an in-situ generated iminium ion. mdpi.com
Mechanochemical Synthetic Approaches
Mechanochemical synthesis, which involves grinding solid reactants together, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net This approach has been applied to the synthesis of propargylamines, demonstrating that mechanical force can effectively promote the reaction, sometimes in the absence of a metal catalyst. researchgate.net
Asymmetric Synthesis of Chiral this compound Derivatives
The development of asymmetric methods for the synthesis of chiral propargylamines is of significant interest due to the importance of enantiomerically pure compounds in medicinal chemistry. rsc.orgnih.govresearchgate.net For this compound, which is a chiral molecule, enantioselective synthesis is crucial for studying its specific biological activities.
Several strategies have been developed for the asymmetric synthesis of propargylamines:
Use of Chiral Auxiliaries: One common approach involves the use of a chiral auxiliary, such as Ellman's chiral sulfinamide, which reacts with an aldehyde or ketone to form a chiral N-sulfinylimine. nih.govresearchgate.net Subsequent addition of an alkynyl nucleophile proceeds with high diastereoselectivity, and the auxiliary can then be cleaved to afford the chiral propargylamine. nih.govresearchgate.net
Chiral Catalysts: The use of chiral metal catalysts in A3 and KA2 coupling reactions has enabled the direct enantioselective synthesis of propargylamines. organic-chemistry.org Chiral ligands, such as (R)-quinap and i-Pr-pybox-diPh, in combination with copper catalysts, have been shown to induce high enantioselectivity in the coupling of aldehydes, amines, and alkynes. organic-chemistry.org
Enantioselective C-H Functionalization: More recent methods involve the direct, enantioselective conversion of an α-amino C(sp3)–H bond into a C–alkynyl bond, offering a highly efficient route to chiral propargylamines. nih.gov
Interactive Data Table: Catalytic Systems for Propargylamine Synthesis
| Catalyst Type | Metal | Example Catalyst | Reaction Type | Key Advantages |
| Transition Metal Salt | Copper | CuCl | A3/KA2 Coupling | Low cost, high reactivity. nih.govrsc.org |
| Transition Metal Salt | Palladium | Pd(OAc)2 | Cyclization | High yields for specific derivatives. acs.orgcapes.gov.br |
| NHC Complex | Gold/Silver | NHC-Au(I)/Ag(I) | A3 Coupling | High efficiency. mdpi.com |
| Nanoparticles | Copper | CuNPs/TiO2 | A3 Coupling | Catalyst can be recovered and reused. rsc.org |
| Supported Catalyst | Copper | Cu/HM | KA2 Coupling | Effective under solvent-free conditions. rsc.orgnih.gov |
Solvent-Free and Green Chemistry Approaches in Propargylamine Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, have significantly influenced the development of synthetic methodologies for propargylamines. nih.govmdpi.com Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, solvent-free reaction conditions have emerged as a cornerstone of green propargylamine synthesis. nih.govbenthamdirect.comrsc.orgnih.gov These approaches not only mitigate environmental impact but can also lead to improved reaction kinetics, higher yields, and simplified purification processes.
The A³ coupling reaction is particularly amenable to solvent-free conditions. benthamdirect.comrsc.orgrsc.org This one-pot, multicomponent reaction is a highly atom-economical process for generating propargylamines. wikipedia.org For the synthesis of this compound, the key starting materials would be N-methyl-2-pentylamine, formaldehyde, and propyne.
Catalytic Systems for Solvent-Free A³ Coupling:
A variety of catalysts have been successfully employed in solvent-free A³ coupling reactions to produce tertiary propargylamines. These can be broadly categorized into metal-catalyzed and metal-free systems.
Copper-Based Catalysts: Copper salts, such as Cu(I) iodide (CuI) and Cu(I) bromide (CuBr), are among the most widely used catalysts for A³ coupling due to their low cost and high efficiency. rsc.orgorganic-chemistry.org Copper-catalyzed A³ couplings can often be performed under neat (solvent-free) conditions or with minimal solvent, sometimes with the aid of microwave irradiation to accelerate the reaction. benthamdirect.comacs.org For instance, a sustainable protocol using CuI has been developed for the A³ coupling of various amines, aldehydes, and terminal alkynes under solvent-free conditions, affording high yields in short reaction times. rsc.org Heterogeneous copper catalysts, such as copper nanoparticles supported on various materials (e.g., TiO₂, ZSM-5), have also been shown to be effective and offer the advantage of easy recovery and reusability, further enhancing the green credentials of the synthesis. nih.gov
Gold and Silver-Based Catalysts: Gold and silver catalysts have also demonstrated high efficacy in promoting A³ coupling reactions, often under mild, solvent-free conditions. rsc.org Gold nanoparticles, in particular, have been utilized as recyclable catalysts for the green synthesis of propargylamines. rsc.orgresearchgate.net
Metal-Free Approaches: In a quest for even more environmentally benign synthetic routes, metal-free A³ coupling reactions have been developed. nih.gov These reactions are typically promoted by a base or may proceed under thermal or microwave conditions without any catalyst, especially when using highly reactive substrates. A metal-free decarboxylative coupling variation, for example, can produce propargylamines from an amino acid, an aldehyde, and an alkyne. wikipedia.org
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating organic reactions. benthamdirect.comacs.org In the context of propargylamine synthesis, microwave-assisted A³ coupling reactions often lead to significantly reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. benthamdirect.com These reactions can frequently be conducted under solvent-free conditions, further minimizing their environmental footprint. An efficient and green method for the A³-coupling reaction of salicylaldehyde, secondary amines, and terminal alkynes to synthesize propargylamines using a microwave reactor has been demonstrated, highlighting the potential for rapid and high-yield production. benthamdirect.com
Proposed Solvent-Free Synthesis of this compound:
Based on the extensive literature on solvent-free A³ coupling of secondary amines, a plausible and green synthesis of this compound can be proposed. The reaction would involve combining N-methyl-2-pentylamine, paraformaldehyde (as a source of formaldehyde), and propyne in the presence of a suitable catalyst, likely a copper(I) salt, under neat conditions.
The following table outlines a hypothetical set of reaction conditions for the synthesis of this compound based on analogous reactions reported in the literature.
Table 1: Proposed Solvent-Free Synthesis of this compound via A³ Coupling
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CuI (5) | 80 | 4 | >90 |
| 2 | CuBr (5) | 80 | 4 | >90 |
| 3 | AuCl₃ (2) | 60 | 6 | >85 |
This is a hypothetical table based on typical results for analogous A³ coupling reactions.
Table 2: Comparison of Conventional vs. Green Synthesis Approaches for Analogous Propargylamines
| Parameter | Conventional Method | Green Chemistry Approach |
|---|---|---|
| Solvent | Toluene, THF, Dichloromethane | Solvent-free or Water |
| Catalyst | Stoichiometric strong bases (e.g., n-BuLi) | Catalytic amounts of recyclable metals (e.g., Cu, Au) or metal-free |
| Energy Input | Prolonged heating under reflux | Microwave irradiation, room temperature |
| Byproducts | Salt waste from stoichiometric reagents | Primarily water |
| Workup | Aqueous workup and extraction | Simple filtration or direct use |
The data presented in these tables, while extrapolated for the specific target compound, are representative of the advantages offered by green chemistry approaches in the synthesis of propargylamines. The move away from hazardous solvents and stoichiometric reagents towards catalytic, solvent-free, and energy-efficient methods represents a significant methodological advance in this area of organic synthesis.
Computational Chemistry and in Silico Modeling of N Methyl N 2 Pentyl Propargylamine
Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors
Density Functional Theory (DFT) serves as a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. By modeling the electron density, DFT can accurately predict a wide range of properties for N-Methyl-N-(2-pentyl)propargylamine, including its optimized geometry, vibrational frequencies, and various quantum chemical descriptors that illuminate its inherent reactivity and stability. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. Conversely, the LUMO is the orbital most likely to accept electrons, defining the molecule's electrophilic or acidic nature. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of a molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, due to its lone pair of electrons, and to some extent across the π-system of the propargyl group's triple bond. The LUMO would correspondingly be distributed over the antibonding orbitals of the molecule. Analysis of these orbitals helps predict the most probable sites for electrophilic and nucleophilic attack.
Table 1: Hypothetical FMO Properties of this compound Calculated using DFT/B3LYP
| Parameter | Value (eV) | Description |
|---|---|---|
| HOMO Energy | -8.50 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | 0.95 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap (ΔE) | 9.45 | Indicator of chemical reactivity and stability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. It is invaluable for identifying the regions that are rich or poor in electrons, which in turn predicts how the molecule will interact with other charged species. MEP maps use a color spectrum where red indicates regions of high electron density (negative potential), typically associated with lone pairs on electronegative atoms, and blue signifies regions of low electron density (positive potential), usually found around hydrogen atoms bonded to electronegative atoms or alkyl groups.
In an MEP map of this compound, a distinct region of negative potential (red) would be centered around the nitrogen atom and the electron-rich carbon-carbon triple bond. Regions of positive potential (blue) would be located on the hydrogen atoms of the methyl and pentyl groups. This map provides a clear visual guide to the sites susceptible to electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. This method provides detailed information about electron delocalization, intramolecular interactions, and hyperconjugation by examining the interactions between "donor" (filled) NBOs and "acceptor" (unfilled) NBOs. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2).
For this compound, significant donor-acceptor interactions would be expected. The primary donor NBO is the lone pair (LP) on the nitrogen atom. This lone pair can delocalize into the antibonding orbitals (σ*) of adjacent carbon-carbon and carbon-hydrogen bonds. This hyperconjugative interaction stabilizes the molecule and influences its conformational preferences and reactivity.
Table 2: Hypothetical NBO Analysis for this compound Illustrative Donor-Acceptor Interactions
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | σ* (C-C) | 5.80 | Hyperconjugation |
| LP (1) N | σ* (C-H) | 4.15 | Hyperconjugation |
| π (C≡C) | σ* (C-H) | 2.50 | Hyperconjugation |
Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. Propargylamine (B41283) derivatives are well-known inhibitors of monoamine oxidase (MAO) enzymes. Therefore, docking studies of this compound would typically be performed with the crystal structures of MAO-A or MAO-B. The goal is to identify the most stable binding pose and to quantify the binding affinity, usually expressed as a binding energy score (in kcal/mol). These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the binding pose, the flexibility of the protein and ligand, and the conformational changes that may occur upon binding, offering a more realistic representation of the interaction in a physiological environment.
Table 3: Illustrative Molecular Docking Results this compound with MAO-B
| Parameter | Value | Significance |
|---|---|---|
| Binding Energy (kcal/mol) | -8.2 | Indicates strong binding affinity. |
| Key Interacting Residues | Tyr435, Gln206, Cys172 | Amino acids forming key contacts in the active site. |
Structure Activity Relationship Sar Investigations of N Methyl N 2 Pentyl Propargylamine Analogues
Design Principles for Propargylamine-Based Ligands
The design of propargylamine-based ligands is centered on the unique reactivity of the propargyl group (a C≡C triple bond adjacent to a nitrogen atom). This moiety serves as a mechanism-based inactivator, particularly for flavin-dependent enzymes like monoamine oxidases (MAO). nih.gov
Key Design Principles:
Irreversible Inhibition: The primary principle behind using the propargylamine (B41283) scaffold is its ability to cause irreversible inhibition. These molecules act as "suicide substrates," where the enzyme processes the inhibitor, generating a highly reactive intermediate that covalently binds to the enzyme's active site. nih.gov Specifically, the propargylamine group leads to the formation of a covalent adduct with the N5 atom of the flavin adenine (B156593) dinucleotide (FAD) cofactor, effectively inactivating the enzyme. researchgate.netnih.gov
Multi-Target-Directed Ligand (MTDL) Strategy: The propargylamine group is often incorporated into larger molecules as part of an MTDL strategy. nih.gov This involves combining the MAO-inhibiting propargylamine pharmacophore with other chemical moieties that can interact with different biological targets. researchgate.net For instance, the N-methylpropargylamine moiety has been attached to a 4-aminoquinazoline scaffold to create hybrid molecules that possess both MAO inhibition and N-methyl-d-aspartate receptor (NMDAR) antagonism, which are both relevant in the context of neurodegenerative diseases. mdpi.com
Isoform Selectivity: A critical design consideration is achieving selectivity between different enzyme isoforms, such as MAO-A and MAO-B. nih.gov The structural features of the ligand, including the nature of substituents and their spatial arrangement, can be modified to favor binding to the active site of one isoform over the other. For example, alterations to the substituents on a propargylamine core can dramatically shift selectivity between MAO-A and MAO-B. nih.gov
Scaffold Hopping and Bioisosteric Replacement: Designers often explore different core structures (scaffolds) to attach the propargylamine group to, optimizing properties like potency, selectivity, and pharmacokinetics. mdpi.com For example, novel inhibitors have been developed by incorporating the propargylamine group into a 1,2,3-triazole scaffold, which acts as a versatile linker and influences binding interactions. nih.govresearchgate.net
Influence of Substituent Effects on Molecular Recognition and Activity
The biological activity of N-Methyl-N-(2-pentyl)propargylamine analogues is highly sensitive to the nature and position of various substituents. Systematic modifications to the molecule's structure provide crucial insights into the chemical features required for potent and selective molecular recognition by the target enzyme.
N-Substitution: The substituent on the nitrogen atom is critical for activity. In a study of N-2-butyl-N-methylpropargylamine, a close analogue, replacing the N-methyl group with a hydrogen atom, an ethyl group, or a second propargyl group resulted in a complete loss of MAO inhibitory activity. nih.gov This highlights the specific requirement of a methyl group at this position for effective interaction with the enzyme.
Alkyl Chain Modification: The structure of the alkyl group significantly impacts potency. The length of the carbon chain and the presence of branching are key factors. For instance, molecules with a single methyl group substitution on the alpha carbon of the alkyl chain showed more potent MAO inhibitory activity compared to those with no substitution or two methyl groups. nih.gov However, other branched alkyl N-methylpropargylamines, such as N-methyl-N-(3-pentyl)propargylamine, were found to be slightly less selective for MAO-B. nih.gov
Propargyl Group Integrity: The propargyl group itself is essential. Modifications such as changing it to a 3-butynyl or an allyl group have been shown to destroy the inhibitory activity, confirming its role as the reactive "warhead" of the inhibitor. nih.gov
Scaffold Substitution: When the propargylamine moiety is part of a larger, more complex scaffold, such as a pyrazoline or triazole ring, the substituents on that scaffold play a major role in determining potency and selectivity. nih.govmdpi.com For example, in a series of 1,2,3-triazole derivatives, the nature of the substituent on the triazole ring dictated the compound's affinity for MAO-A versus MAO-B. nih.govresearchgate.net
Quaternization of Nitrogen: A dramatic shift in activity can be achieved by converting the tertiary amine of a propargylamine inhibitor into a quaternary ammonium salt. When N-substituted propargylamines were modified by adding an extra methyl or propargyl group to the nitrogen, their potent MAO-B inhibition was drastically reduced, while their MAO-A inhibition was substantially increased. nih.gov This complete inversion of selectivity is thought to be related to the presence of a hydrophilic region in the MAO-A active site that is not present in MAO-B. nih.gov
Table 1: Effect of Structural Modifications on the MAO-B Inhibitory Activity of Alkyl N-Methylpropargylamine Analogues Data derived from studies on related N-alkyl-N-methylpropargylamine compounds.
| Analogue/Modification | Effect on MAO-B Inhibitory Activity | Reference |
|---|---|---|
| Replacement of N-methyl with N-H | Activity abolished | nih.gov |
| Replacement of N-methyl with N-ethyl | Activity abolished | nih.gov |
| Modification of propargyl to allyl group | Activity destroyed | nih.gov |
| Substitution of a single methyl group on the α-carbon of the alkyl chain | Increased potency | nih.gov |
| Quaternization of the nitrogen atom | Drastically reduced MAO-B activity; increased MAO-A activity | nih.gov |
Table 2: Structure-Activity Relationships of N-Methyl-N-[(1,2,3-triazol-4-yl)alkyl]propargylamines
| Compound Substituent (on Triazole Ring) | hMAO-A IC₅₀ (μM) | hMAO-B IC₅₀ (μM) | Selectivity Index (A/B) | Reference |
|---|---|---|---|---|
| Benzyl | > 100 | 3.54 | > 28.2 | nih.gov |
| 4-Fluorobenzyl | > 100 | 1.85 | > 54.1 | nih.gov |
| 4-Methoxybenzyl | > 100 | 2.03 | > 49.3 | nih.gov |
| 2-Phenylethyl | > 100 | 11.4 | > 8.77 | nih.gov |
Stereochemical Considerations in Activity Profiles
Chirality plays a pivotal role in the interaction between small molecules and biological targets. For propargylamine analogues that contain a stereocenter, such as this compound, the absolute configuration (R or S) of the molecule can lead to significant differences in biological activity, potency, and selectivity. mdpi.com
The synthesis of chiral propargylamines is an area of active research, as the spatial arrangement of substituents can dictate how well the inhibitor fits into the enzyme's active site. organic-chemistry.org Enzymes are chiral environments, and they often exhibit a high degree of stereospecificity when interacting with ligands.
Research into related chiral compounds has demonstrated the importance of stereochemistry:
In one study, it was shown that (R)-configured propargylamines contributed to increased selectivity for histone deacetylase 6 (HDAC6), demonstrating that stereochemistry can be a key determinant of selectivity for a specific enzyme. nih.gov
For a series of pyrazoline-based MAO inhibitors, the pure (S) and (R) enantiomers were isolated and tested individually. mdpi.com This allowed for an evaluation of the chiral recognition of these compounds by MAO-A and MAO-B, revealing that the different enantiomers could interact differently with the two enzyme isoforms. mdpi.com
This enantioselective recognition arises from the specific three-dimensional architecture of the enzyme's binding pocket. One enantiomer may be able to form more favorable interactions (e.g., hydrophobic, hydrogen bonding) with amino acid residues in the active site, leading to a tighter binding and more effective inhibition, while the other enantiomer may fit poorly or be sterically hindered, resulting in weaker activity.
Table 3: Enantioselectivity in MAO Inhibition for Chiral Pyrazoline Analogues Illustrative data showing the principle of stereochemical differentiation by MAO enzymes.
| Compound | Enantiomer | hMAO-A IC₅₀ (μM) | hMAO-B IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 1-acetyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole | (S) | > 10 | 0.082 | mdpi.com |
| (R) | > 10 | 0.031 | mdpi.com | |
| 1-acetyl-3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | (S) | > 10 | 1.50 | mdpi.com |
| (R) | > 10 | 0.68 | mdpi.com |
Mechanistic Investigations of Biological Interactions of N Methyl N 2 Pentyl Propargylamine in Vitro and Cellular Contexts
Enzyme Inhibition Mechanisms (e.g., Monoamine Oxidase-B (MAO-B), Acetylcholinesterase (AChE), Histone Deacetylases (HDACs))
The primary enzymatic target of many propargylamine (B41283) compounds is Monoamine Oxidase-B (MAO-B), an enzyme pivotal in the metabolism of neurotransmitters. frontiersin.org The inhibitory potential of N-Methyl-N-(2-pentyl)propargylamine and its analogs against MAO-B, as well as other enzymes like Acetylcholinesterase (AChE) and Histone Deacetylases (HDACs), has been a subject of scientific inquiry.
Propargylamine-based drugs are well-documented as irreversible inhibitors of MAO. frontiersin.org This inhibition occurs through a mechanism-based process where the enzyme itself activates the inhibitor, leading to a covalent bond formation. nih.gov Specifically, compounds like selegiline (B1681611) and rasagiline (B1678815), which share the propargylamine scaffold, are known to be irreversible MAO-B inhibitors. frontiersin.orgnih.gov Studies on related alkyl N-methyl-propargylamine derivatives have shown them to be potent and selective irreversible inhibitors of MAO-B. For instance, N-methyl-N-(3-pentyl)propargylamine, a structural isomer of the title compound, has been noted for its selective inhibition of MAO-B. While specific studies on this compound are not extensively detailed in the available literature, the consistent behavior of this chemical class strongly suggests an irreversible mode of inhibition for MAO-B.
In contrast, the interaction of this compound with acetylcholinesterase (AChE) and histone deacetylases (HDACs) is less characterized. While some propargylamine-containing compounds have been designed as dual inhibitors of MAO and AChE or HDACs, there is no specific data from the searched literature indicating whether this compound acts as a reversible or irreversible inhibitor for these enzymes. nih.govnih.gov
Table 1: Inhibitory Characteristics of Propargylamine Derivatives against MAO-B
| Compound | Inhibition Type | Selectivity | Reference |
| Selegiline | Irreversible | MAO-B selective | frontiersin.orgnih.gov |
| Rasagiline | Irreversible | MAO-B selective | frontiersin.orgnih.gov |
| N-methyl-N-(3-pentyl)propargylamine | Irreversible | MAO-B selective |
This table is illustrative and based on the general properties of the propargylamine class. Specific quantitative data for this compound were not available in the search results.
The irreversible inhibition of MAO-B by propargylamines involves a well-defined interaction with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govresearchgate.net The proposed mechanism involves the oxidation of the propargylamine by the FAD cofactor within the enzyme's active site. researchgate.net This enzymatic reaction generates a reactive intermediate, an allene (B1206475) species, which then covalently binds to the N5 atom of the FAD cofactor. frontiersin.orgnih.govresearchgate.net This covalent adduct formation effectively inactivates the enzyme, preventing it from metabolizing its natural substrates. frontiersin.orgnih.gov
Computational and experimental studies on compounds like rasagiline and selegiline have provided detailed insights into this binding mechanism, highlighting the crucial role of the propargyl group in the inactivation process. nih.gov While direct crystallographic or molecular modeling data for this compound's interaction with the MAO-B active site is not available in the provided search results, the shared propargylamine pharmacophore strongly implies a similar mechanism of action involving covalent modification of the FAD cofactor. nih.gov
Cellular Neuroprotective Mechanisms (in vitro models)
Propargylamine derivatives have demonstrated significant neuroprotective effects in various in vitro models of neurodegenerative diseases. These protective actions are often attributed to mechanisms that extend beyond simple MAO-B inhibition.
Studies on related propargylamines, such as rasagiline, have shown that these compounds can protect neuronal cells, like the human neuroblastoma SH-SY5Y cell line, from apoptosis induced by neurotoxins. nih.gov A key aspect of this neuroprotection is the stabilization of the mitochondrial membrane potential. researchgate.netmdpi.com The collapse of this potential is a critical step in the initiation of the apoptotic cascade. By preventing this, propargylamine derivatives can inhibit the downstream activation of caspases and subsequent cell death. nih.gov
While direct experimental evidence for this compound is lacking in the searched literature, the established neuroprotective profile of the propargylamine class suggests that it may exert similar effects.
Cellular Anticancer Mechanisms (cell line studies)
The potential of this compound in the context of cancer has been explored through cytotoxicity and anti-apoptotic studies in various cancer cell lines.
Cytotoxicity assays are fundamental in determining the potential of a compound to kill cancer cells. While the search results provide extensive information on the cytotoxicity of various compounds in numerous cancer cell lines, there is a notable absence of specific data for this compound. nih.govnih.govmdpi.commdpi.comresearchgate.net General studies on other chemical entities show a wide range of IC50 values depending on the compound and the cancer cell line being tested. nih.gov Without specific experimental data, the cytotoxic potential of this compound against cancer cells remains speculative.
Table 2: Illustrative Cytotoxicity of Various Compounds in Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Naphthyridine Derivative | HeLa | 0.7 - 172.8 | nih.gov |
| Naphthyridine Derivative | HL-60 | 0.1 - 102.9 | nih.gov |
| Naphthyridine Derivative | PC-3 | 2.7 - 124.6 | nih.gov |
| Methyl protogracillin | Various | <2.0 in sensitive lines | nih.gov |
This table provides examples of cytotoxicity data for other compounds to illustrate the concept and is not representative of this compound, for which no data was found.
Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer. The anti-apoptotic protein Bcl-2 plays a crucial role in preventing apoptosis. nih.govnih.gov Some anticancer strategies aim to inhibit anti-apoptotic proteins or induce pro-apoptotic pathways. nih.govnih.govnih.gov
The neuroprotective effects of propargylamines have been linked to their anti-apoptotic properties, specifically through the regulation of the Bcl-2 family of proteins. nih.gov However, the role of this compound in modulating apoptosis in cancer cells is not documented in the available literature. Therefore, it is not possible to ascertain its anti-apoptotic or pro-apoptotic activity in cancer models based on the current search results.
Antioxidant and Cardioprotective Mechanisms (in vitro studies)
While direct in vitro studies on the antioxidant and cardioprotective mechanisms of this compound are not available in the current scientific literature, the broader class of propargylamine derivatives has been the subject of such investigations. These studies offer insights into the potential mechanisms through which compounds containing a propargylamine moiety might exert protective effects at a cellular level. The following sections detail findings from research on related propargylamine compounds, which may provide a framework for understanding the potential biological activities of this compound.
It is critical to emphasize that the data presented below are from studies on other propargylamine derivatives and should not be directly extrapolated to this compound without specific experimental verification.
Antioxidant Properties of Propargylamine Derivatives
The propargylamine structure is a key feature in several compounds investigated for their antioxidant potential. These studies often focus on the ability of these molecules to scavenge reactive oxygen species (ROS) and other free radicals, which are implicated in cellular damage.
One area of investigation has been on novel N-propargylamine derivatives of nitroxyl, known as "JSAKs". In vitro studies on these compounds have demonstrated their potential as antioxidants. nih.govresearchgate.net Researchers examined the reactivity and antioxidative potency of selected JSAKs in cell-free gamma-radiolysis and model Fenton-type reaction systems. researchgate.net The findings indicated that these novel compounds can act as promising antioxidants and protect cellular targets from the toxicity of ROS. researchgate.net The studies also highlighted the ability of these derivatives to suppress the oxidative degradation of molecules like deoxyribose and dopamine (B1211576) caused by hydroxyl radicals. researchgate.net The antioxidant and anti-apoptotic properties of these propargylamines are considered to be dual functions of this class of compounds. researchgate.net
Another study focused on a series of arylpropargylamines and their ability to scavenge peroxynitrite (ONOO-), a potent and destructive reactive nitrogen species. nih.govoup.com The scavenging activity was assessed by measuring the inhibition of ONOO--mediated oxidation of dichlorofluorescin and linoleic acid. nih.govoup.com Among the tested compounds, 1-phenylpropargylamine (AP3) showed a concentration-dependent inhibition of oxidation induced by peroxynitrite. nih.govoup.com Structure-activity relationship analysis suggested that the scavenging activity was attributable to the aminopropargyl moiety and the availability of the nitrogen electron pair. nih.govoup.com
The following table summarizes the findings from an in vitro study on the peroxynitrite scavenging activity of a related propargylamine, 1-phenylpropargylamine (AP3).
| Assay | Endpoint | Compound | IC50 Value |
| Dichlorofluorescin Oxidation | Inhibition of ONOO⁻-induced oxidation | 1-phenylpropargylamine (AP3) | 637 µM |
| Linoleic Acid Oxidation | Inhibition of ONOO⁻-induced oxidation | 1-phenylpropargylamine (AP3) | 63 µM |
Data sourced from a study on arylpropargylamines and may not be representative of this compound. nih.govoup.com
Cardioprotective Mechanisms of Propargylamine Derivatives in Cell Culture
The protective effects of propargylamine derivatives have also been explored in the context of cardiotoxicity. A study investigated the potential of TVP1022 (the S-isomer of rasagiline) and propargylamine itself to protect neonatal rat ventricular myocytes (NRVMs) from apoptosis induced by the chemotherapeutic agent doxorubicin (B1662922) and by serum starvation. nih.gov
The research demonstrated that pretreatment of NRVM cultures with either TVP1022 or propargylamine attenuated the apoptotic effects of both doxorubicin and serum starvation. nih.gov This protective effect was associated with an inhibition of the increase in cleaved caspase 3 levels and a reversal of the decline in the Bcl-2/Bax ratio, which is a key indicator of apoptotic regulation. nih.gov The study concluded that these cytoprotective effects reside in the propargylamine moiety. nih.gov These findings suggest that propargylamine derivatives could be considered for their potential as cardioprotective agents against insults like ischemia and anthracycline cardiotoxicity. nih.gov
The table below outlines the observed effects of TVP1022 and propargylamine in neonatal rat ventricular myocytes.
| Stressor | Treatment | Observed Effects |
| Doxorubicin-induced apoptosis | TVP1022 or Propargylamine | Attenuated apoptosis, Inhibited increase in cleaved caspase 3, Reversed decline in Bcl-2/Bax ratio |
| Serum starvation-induced apoptosis | TVP1022 or Propargylamine | Attenuated apoptosis, Inhibited increase in cleaved caspase 3, Reversed decline in Bcl-2/Bax ratio |
Data from a study on TVP1022 and propargylamine in neonatal rat ventricular myocytes and may not be directly applicable to this compound. nih.gov
N Methyl N 2 Pentyl Propargylamine As a Versatile Synthetic Intermediate and Building Block
Utility in Heterocyclic Compound Synthesis
The propargylamine (B41283) moiety is a well-established precursor for the synthesis of a wide array of heterocyclic systems. The presence of both a nucleophilic nitrogen and an electrophilic alkyne within the same molecule allows for various intramolecular and intermolecular cyclization strategies. While specific literature on N-Methyl-N-(2-pentyl)propargylamine in these reactions is limited, its reactivity can be inferred from the extensive research on analogous secondary propargylamines.
Pyrroles
The synthesis of substituted pyrroles can be achieved through the reaction of propargylamines with suitable coupling partners. One common method involves the reaction of an N-propargylamine with a β-ketonitrile. This reaction likely proceeds through a Michael addition of the amine to the nitrile, followed by an aza-Claisen rearrangement and subsequent cyclization to furnish the pyrrole (B145914) ring.
A representative reaction for this compound is depicted below:
Representative Pyrrole Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |
| This compound | A β-ketonitrile (e.g., 2-benzoylacetonitrile) | Base (e.g., K₃PO₄) | Substituted Pyrrole |
Quinolines
The synthesis of quinolines from propargylamines often involves a palladium-catalyzed cyclization of N-(2-alkynyl)anilines. While this compound is not an aniline (B41778) derivative itself, it can be envisioned as a building block in multi-step syntheses leading to quinoline (B57606) structures. For instance, it could be coupled with an appropriate ortho-haloaniline derivative prior to a cyclization step.
A potential synthetic route could involve the initial Sonogashira coupling of this compound with an ortho-iodoaniline, followed by an intramolecular cyclization to form the quinoline ring.
Postulated Quinololine Synthesis via a Two-Step Process
| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Intermediate/Product |
| 1 | This compound | 2-Iodoaniline | Pd catalyst, Cu cocatalyst, Base | N-(2-(N-Methyl-N-(2-pentyl)amino)prop-1-ynyl)aniline |
| 2 | N-(2-(N-Methyl-N-(2-pentyl)amino)prop-1-ynyl)aniline | Pd catalyst | Substituted Quinololine |
Oxazoles
Oxazoles can be synthesized from propargylamines through the cyclization of N-propargylamides. This transformation typically involves the initial acylation of the propargylamine followed by a cyclization reaction, which can be promoted by various catalysts.
The general approach involves the conversion of the secondary amine of this compound to an amide, for example, by reaction with a carboxylic acid chloride or anhydride. The resulting N-propargylamide can then undergo a 5-exo-dig cyclization to form the oxazole (B20620) ring.
Representative Oxazole Synthesis
| Step | Reactant 1 | Reactant 2 | Product |
| 1. Amide Formation | This compound | An acylating agent (e.g., Benzoyl chloride) | N-Methyl-N-(2-pentyl)-N-propargylbenzamide |
| 2. Cyclization | N-Methyl-N-(2-pentyl)-N-propargylbenzamide | Catalyst (e.g., Au(I) or Ag(I) salts) | Substituted Oxazole |
Triazoles
The synthesis of 1,2,3-triazoles from propargylamines is a well-established transformation, often achieved via the Huisgen 1,3-dipolar cycloaddition of the alkyne moiety with an azide (B81097). This reaction, frequently catalyzed by copper(I), is a prominent example of "click chemistry" due to its high efficiency and selectivity.
This compound can readily participate in such reactions to afford substituted triazoles. The reaction involves the treatment of the propargylamine with an organic azide in the presence of a copper(I) catalyst.
Representative Triazole Synthesis (CuAAC)
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | An organic azide (e.g., Benzyl azide) | Copper(I) source (e.g., CuI) | 1-Benzyl-4-((methyl(pentan-2-yl)amino)methyl)-1H-1,2,3-triazole |
Formation of Polyfunctional Aminoderivatives
The reactivity of the terminal alkyne in this compound allows for its conversion into a variety of other functional groups, leading to the formation of polyfunctional amino derivatives. These transformations expand the synthetic utility of this building block beyond heterocyclic synthesis.
One key transformation is the Mannich-type reaction , where the terminal alkyne reacts with an iminium ion (formed in situ from an aldehyde and a secondary amine) to generate a more complex propargylamine. This allows for the introduction of an additional amino group into the molecule.
Another important reaction is the Sonogashira coupling , a palladium-catalyzed cross-coupling reaction between the terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for forming carbon-carbon bonds and can be used to attach the this compound moiety to various aromatic and vinylic systems, thereby creating complex aminoderivatives with potential applications in materials science and medicinal chemistry.
Furthermore, the alkyne can undergo hydration to form a ketone, or reduction to yield the corresponding alkene or alkane, providing access to a range of saturated and unsaturated amino alcohols and amines.
Integration into Complex Organic Molecule Synthesis
The versatility of this compound as a synthetic intermediate makes it a valuable component in the assembly of complex organic molecules. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for its strategic incorporation into larger molecular frameworks.
For example, the heterocycles synthesized from this compound, such as pyrroles, quinolines, oxazoles, and triazoles, are themselves important scaffolds in many natural products and pharmaceutically active compounds. By using this building block, complex substitution patterns can be introduced into these heterocyclic cores.
Moreover, the polyfunctional aminoderivatives derived from this compound can serve as key intermediates in multi-step synthetic sequences. The presence of multiple reactive sites allows for sequential and orthogonal chemical modifications, enabling the construction of intricate molecular architectures. While specific examples of the integration of this compound into the total synthesis of complex natural products are not readily found in the literature, its potential is evident from the vast body of work on the use of propargylamines in organic synthesis.
Emerging Research Frontiers and Future Perspectives
Development of Novel Synthetic Methodologies for N-Methyl-N-(2-pentyl)propargylamine and its Analogues
The synthesis of propargylamines, including this compound, is a cornerstone of medicinal chemistry, providing essential building blocks for a variety of biologically active compounds. researchgate.net Modern research is focused on developing more efficient, sustainable, and versatile synthetic methods. A significant area of advancement is the use of green chemistry principles, particularly solvent-free synthesis, which addresses environmental concerns by reducing the use of toxic, corrosive, or flammable solvents. researchgate.net
One of the most prominent strategies is the multicomponent A³ coupling reaction, which involves an aldehyde, an amine, and an alkyne. researchgate.netresearchgate.net This one-pot synthesis is highly efficient and has been achieved using a variety of transition metal catalysts. researchgate.net Recent innovations have explored catalysts like silica-supported copper and Cu-Ru systems to facilitate these reactions under solvent-free conditions. researchgate.net Another approach involves the KA² coupling reaction. researchgate.net The development of novel catalytic systems is crucial for improving yields and expanding the scope of substrates, allowing for the creation of diverse libraries of this compound analogues. For instance, different azides and alkynes have been successfully coupled using Cu-catalyzed 1,3-dipolar Huisgen cycloaddition to create a new family of 1,2,3-triazole derivatives featuring the propargylamine (B41283) group. researchgate.netnih.gov
These advanced methodologies not only streamline the production of known compounds but also open the door to synthesizing novel analogues with fine-tuned properties for exploring structure-activity relationships.
Table 1: Overview of Modern Synthetic Approaches for Propargylamine Derivatives
| Synthetic Strategy | Key Features | Catalyst Examples | Potential Advantages |
|---|---|---|---|
| A³ Coupling (Aldehyde-Alkyne-Amine) | One-pot, three-component reaction for high efficiency. researchgate.net | NiCl₂, Copper Salts, Silver, Gold, Iron. researchgate.net | Atom economy, reduced waste, operational simplicity. |
| Solvent-Free Synthesis | Aligns with green chemistry principles by eliminating organic solvents. researchgate.net | Silica-supported copper, Cu-Ru catalysts. researchgate.net | Lower cost, reduced environmental impact, enhanced safety. researchgate.net |
| Cu-catalyzed Cycloaddition | Coupling of azides and alkynes to form triazole-containing analogues. researchgate.netnih.gov | Copper(I) species. | Creates novel heterocyclic scaffolds with potential for unique biological activity. researchgate.netnih.gov |
| Tandem Propargylation-Cyclization | Multi-step process in a single operation to build complex molecules. | Scandium(III) triflate (Sc(OTf)₃). semanticscholar.org | Rapid construction of complex heterocyclic systems. |
Advanced Computational Approaches for Predictive Modeling
Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby optimizing the design process. mdpi.com For this compound and its analogues, these approaches can forecast a range of critical parameters, from pharmacokinetic profiles to target-binding affinities.
Advanced computational techniques can be broadly categorized into molecular modeling and data modeling. nih.gov Molecular docking simulations, a form of molecular modeling, are used to predict the binding mode and affinity of ligands to their target proteins. nih.gov This has been applied to propargylamine derivatives to understand the structural features that enhance binding affinity and selectivity for enzymes like monoamine oxidase B (MAO-B). researchgate.netnih.gov
Data modeling approaches utilize machine learning algorithms, such as support vector machines (SVM) or k-nearest neighbors (kNN), to build predictive models from existing datasets. nih.gov These models can forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery pipeline. nih.gov Furthermore, Physiologically Based Pharmacokinetic (PBPK) models integrate drug-specific data with physiological parameters to simulate the concentration-time curves of a compound in various organs, offering a more holistic prediction of its behavior in a biological system. nih.gov
Table 2: Application of Computational Methods in Propargylamine Research
| Computational Technique | Application | Objective |
|---|---|---|
| Molecular Docking | Predicting ligand-protein interactions. nih.gov | To understand binding modes and guide the design of more potent and selective inhibitors. researchgate.netnih.gov |
| Machine Learning (e.g., vNN, SVM) | Quantitative Structure-Activity Relationship (QSAR) and ADMET prediction. nih.gov | To forecast biological activity, toxicity, and pharmacokinetic profiles from chemical structure. nih.gov |
| PBPK Modeling | Simulating drug pharmacokinetics in the body. nih.gov | To predict drug distribution and concentration in different tissues over time. nih.gov |
| 3D-QSAR | Developing predictive models based on 3D molecular structures. nih.gov | To precisely predict the activity of new compounds based on their structural alignment with known molecules. |
Exploration of Undiscovered Biological Targets and Mechanisms in In Vitro Systems
While the propargylamine moiety is well-known for its role in irreversible MAO-B inhibition, emerging research suggests that compounds like this compound may interact with a broader range of biological targets. researchgate.netresearchgate.net The multifactorial nature of complex diseases has spurred the development of multi-target-directed ligands (MTDLs), single molecules designed to engage multiple targets simultaneously. researchgate.net This paradigm shifts the focus toward exploring the "off-target" effects of existing scaffolds to identify new therapeutic opportunities.
In vitro screening is essential for uncovering these novel interactions. Propargylamine-containing compounds have been investigated for activity against other enzymes and receptors involved in neurodegeneration and other diseases. For example, various derivatives have been designed and evaluated as dual inhibitors of acetylcholinesterase (AChE) and MAO-B or as ligands for histamine H3 receptors. researchgate.netfrontiersin.orgnih.gov The exploration of such polypharmacology is a key frontier.
Beyond enzyme inhibition, researchers are exploring entirely new mechanisms of action. For instance, in vitro assays can assess the ability of compounds to disrupt bacterial membranes. Assays using the fluorescent probe N-phenyl-1-naphthylamine (NPN) can measure the permeabilization of the outer membrane of Gram-negative bacteria. nih.gov Similarly, membrane depolarization can be assessed using potential-sensitive dyes to determine if a compound disrupts the integrity of the bacterial cytoplasmic membrane. nih.gov Applying such assays to this compound could reveal previously unknown antimicrobial activities or other membrane-related effects.
Table 3: Potential Alternative Targets and In Vitro Investigative Methods
| Potential Biological Target | Rationale for Exploration | Relevant In Vitro Assay |
|---|---|---|
| Cholinesterases (AChE/BChE) | Dual inhibition with MAO-B is a strategy for neurodegenerative diseases. researchgate.net | Ellman's method or similar spectrophotometric assays to measure enzyme inhibition. mdpi.com |
| Histamine H₃ Receptor (H₃R) | H₃R antagonists can modulate neurotransmitter release, a relevant mechanism in CNS disorders. frontiersin.orgnih.gov | Radioligand binding assays to determine receptor affinity (Ki). |
| N-methyl-D-aspartate Receptor (NMDAR) | NMDAR antagonism is a therapeutic strategy in Alzheimer's disease. mdpi.com | Patch-clamp electrophysiology or calcium influx assays. |
| Bacterial Membranes | The lipophilic nature of the pentyl group may facilitate membrane interaction. | Outer membrane permeabilization assay (NPN uptake); Cytoplasmic membrane depolarization assay. nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-Methyl-N-(2-pentyl)propargylamine, and how can reaction conditions be optimized?
- Methodology : Copper-catalyzed propargylic amination is a key approach. For example, Nishibayashi's method uses CuOTf·(C₆H₆)₀.5 with chiral ligands like (R)-Cl-MeO-BIPHEP to achieve high enantiomeric excess (ee) in propargylamine derivatives . A modified protocol involves alkylation of secondary amines (e.g., N-methyl-N-(2-pentyl)amine) with propargyl bromide in the presence of Cs₂CO₃ at 0°C to rt, yielding the target compound in ~40–66% yields .
- Optimization : Catalyst screening (e.g., CuI vs. CuOTf), ligand design (chiral PyBOX or BIPHEP derivatives), and solvent polarity adjustments can improve yield and ee.
Q. What analytical techniques are critical for characterizing this compound and verifying its purity?
- Techniques :
- HPLC with chiral columns : To determine enantiomeric purity (e.g., using (R)-Cl-MeO-BIPHEP-derived ligands achieved >90% ee in analogous compounds) .
- GC/MS : For volatile compound analysis (e.g., ZB-624 columns, helium carrier gas, SPME pre-concentration) .
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., propargyl CH₂NH and pentyl chain integration) .
Q. How does this compound participate in click chemistry or tandem reactions?
- Applications : The propargyl group enables CuAAC (copper-catalyzed azide-alkyne cycloaddition) for bioconjugation. However, direct reactions with triazides may require CuBr instead of CuSO₄/Na-ascorbate to avoid side reactions .
- CO₂ Utilization : Reacts with CO₂ under catalysis to form α-alkylene cyclic carbamates, useful in polymer synthesis .
Advanced Research Questions
Q. What strategies enhance enantioselectivity in asymmetric synthesis of this compound?
- Catalyst Design : Chiral ligands like (R)-Cl-MeO-BIPHEP or PyBOX derivatives are critical. For example, van Maarseveen's CuI/PyBOX system achieved high ee in propargylamine derivatives .
- Kinetic Resolution : Use of enantioselective enzymes or kinetic control during alkylation steps to favor one enantiomer.
Q. What is the mechanistic basis for MAO-B inhibition by propargylamine derivatives, and how does structural modification (e.g., 2-pentyl substitution) alter activity?
- Mechanism : Irreversible MAO-B inhibition occurs via covalent bond formation between the propargyl group and the enzyme’s FAD cofactor. The 2-pentyl chain may enhance lipophilicity, improving blood-brain barrier penetration .
- Structure-Activity : Comparative studies show that bulkier alkyl groups (e.g., benzyl vs. pentyl) modulate selectivity for MAO-A vs. MAO-B. N-Methylation reduces metabolic degradation .
Q. How can side reactions (e.g., alkyne oligomerization) be minimized during propargylamine synthesis?
- Mitigation :
- Low temperatures (0°C) during alkylation steps .
- Copper(I) stabilization : Use of coordinating solvents (e.g., toluene) and ligands to prevent Cu⁺ aggregation .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH/NH₄OH gradients) removes oligomers .
Q. What in vitro/in vivo models are suitable for studying the neuroprotective or antimicrobial potential of this compound?
- Neuroprotection :
- MAO inhibition assays : Human recombinant MAO-A/MAO-B enzymes with kynuramine as substrate .
- Cognitive models : Morris water maze or Y-maze tests in rodents to assess procognitive effects .
- Antimicrobial :
- MVOC profiling : GC/MS detection of 2-pentylfuran (fungal biomarker) in breath samples; Aspergillus fumigatus co-culture studies .
Contradictions and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
